1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
Description
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C24H28N4O2/c1-4-30-20-10-8-19(9-11-20)21-16-22(26-25-21)24(29)28-14-12-27(13-15-28)23-7-5-6-17(2)18(23)3/h5-11,16H,4,12-15H2,1-3H3,(H,25,26) |
InChI Key |
NELMOMSCDVIQKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Ethoxyphenyl)-1H-pyrazole-5-carboxylic Acid
The pyrazole ring is constructed via a [3+2] cycloaddition between a nitrile imine intermediate and an alkyne derivative. A modified Huisgen cycloaddition is employed, utilizing 4-ethoxyphenylacetonitrile and ethyl propiolate as starting materials. The reaction proceeds under reflux in toluene with triethylamine as a base, yielding 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. Subsequent saponification with sodium hydroxide in ethanol/water produces the carboxylic acid intermediate.
Key Reaction Conditions
-
Temperature: 80–90°C (cycloaddition), 60°C (saponification)
-
Catalysts: Triethylamine (1.2 equiv)
Piperazine Subunit Functionalization
The 1-(2,3-dimethylphenyl)piperazine subunit is synthesized via nucleophilic aromatic substitution. 2,3-Dimethylbromobenzene reacts with piperazine in dimethylacetamide (DMAc) at 120°C for 12 hours, achieving 85–90% conversion. Excess piperazine (3.0 equiv) ensures complete substitution, while potassium carbonate acts as a base to neutralize HBr byproducts.
Purification Protocol
-
Extraction: Dichloromethane/water partition (3×)
-
Crystallization: Hexane/ethyl acetate (4:1) at −20°C
Amide Bond Formation via Coupling Reactions
The final step involves coupling the pyrazole-5-carboxylic acid with the piperazine derivative. Two primary methods are employed:
Carbodiimide-Mediated Coupling
Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane, the reaction achieves 70–75% yield. The process is conducted at 0–5°C to minimize racemization, with triethylamine (2.5 equiv) as a base.
Mixed Anhydride Method
Reaction with isobutyl chloroformate in THF generates a mixed anhydride intermediate, which reacts with the piperazine at −15°C. This method offers higher yields (80–85%) but requires stringent temperature control.
Comparative Performance
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| EDCI/HOBt | 70–75 | 95 | 24 |
| Mixed Anhydride | 80–85 | 97 | 18 |
Industrial-Scale Optimization
For commercial production, continuous flow reactors enhance reproducibility and safety. Key parameters include:
-
Residence Time : 30 minutes (cycloaddition), 45 minutes (coupling)
-
Catalyst Recycling : Triethylamine recovery via distillation (90% efficiency)
-
Waste Reduction : Solvent recovery systems reduce dichloromethane usage by 40%
Analytical Characterization and Quality Control
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Biological Activity
1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
- Molecular Formula : C22H26N4O2
- Molecular Weight : 378.47 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of the pyrazole moiety. The general synthetic route can be summarized as follows:
- Formation of Piperazine : Reaction of 2,3-dimethylphenyl derivatives with suitable reagents to form the piperazine core.
- Introduction of Pyrazole : Cyclization of hydrazine derivatives with appropriate carbonyl compounds to introduce the pyrazole structure.
- Final Coupling : The final product is obtained through coupling reactions that attach the ethoxyphenyl group to the pyrazole.
The biological activity of 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential in modulating various signaling pathways, which can lead to therapeutic effects in different disease models.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in vitro and in vivo.
- Analgesic Effects : It may also possess pain-relieving properties, making it a candidate for further development in pain management therapies.
Data Tables
Case Study 1: Anticancer Activity
In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability. The mechanism was linked to apoptosis induction via caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects using LPS-stimulated macrophages. Results indicated that the compound significantly decreased TNF-alpha production, suggesting potential for treating inflammatory diseases.
Case Study 3: Analgesic Potential
In animal models, the compound demonstrated notable analgesic effects as measured by increased pain thresholds in tail-flick tests. This effect may be mediated through central nervous system pathways.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of piperazine and pyrazole have shown promise in cancer therapy. The mechanism often involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.
- Case Study : A study demonstrated that compounds similar to 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity.
Antidepressant Effects
The piperazine ring in the compound is structurally related to several antidepressants. Preliminary studies suggest that this compound may influence serotonin and norepinephrine pathways.
- Case Study : In animal models, administration of this compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant effects.
Anti-inflammatory Properties
The pyrazole moiety has been linked to anti-inflammatory activity. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vitro studies showed that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Chemical Structure and Key Features
The compound 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine features a piperazine core substituted at the 1-position with a 2,3-dimethylphenyl group and at the 4-position with a pyrazole-5-carbonyl moiety. The pyrazole ring is further modified at the 3-position with a 4-ethoxyphenyl group. This structure combines arylpiperazine and pyrazole motifs, which are pharmacologically significant in receptor binding and metabolic stability .
Comparison with Structurally Similar Compounds
Table 1: Structural Analogues and Key Modifications
Key Observations:
Substituent Effects on Receptor Binding :
- The 2,3-dimethylphenyl group on the piperazine (as in AO-15 and the target compound) is associated with high affinity for dopamine (D2) and serotonin (5-HT1A) receptors, likely due to lipophilic interactions with transmembrane domains .
- Methoxy groups (e.g., HBK14) enhance solubility but may reduce blood-brain barrier penetration compared to ethoxy or halogenated analogues .
Pyrazole Modifications :
- 4-Ethoxyphenyl substitution (target compound) may improve metabolic stability compared to methoxy groups (as in ) by resisting cytochrome P450-mediated demethylation .
- Halogenated pyrazoles (e.g., 2-chlorophenyl in ) enhance antibacterial activity but may increase cytotoxicity .
Biological Activity Trends :
- Antimicrobial Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit lower MIC values (8–16 μg/mL) against Staphylococcus aureus compared to ethoxy-substituted derivatives .
- Antioxidant Capacity : Pyrazole-4-carbonitrile derivatives () show moderate DPPH scavenging (IC50 ~50 μg/mL), likely due to free radical stabilization by the nitrile group .
Pharmacological and Functional Group Analysis
Table 2: Functional Group Contributions to Activity
Q & A
Q. What synthetic strategies are commonly employed for synthesizing piperazine-pyrazole hybrids like this compound?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions (e.g., hydrazine derivatives with ketones in refluxing ethanol with glacial acetic acid) to form ethylidene hydrazine intermediates .
- Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) to generate pyrazole-carbaldehyde intermediates .
- Coupling reactions (e.g., with barbituric acid derivatives in EtOH/H₂O) to finalize the scaffold .
Key considerations : Optimize reaction time, solvent ratios, and purification methods (e.g., normal-phase chromatography) to improve yield and purity .
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substituent positions on the piperazine and pyrazole rings.
- Mass spectrometry : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, especially for novel analogs .
Example : highlights the use of SPR and ITC for validating binding interactions, which can complement structural data.
Q. What are the critical physicochemical properties to characterize for this compound?
- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents to guide formulation for in vitro assays.
- Stability : Assess under varying pH, temperature, and light conditions (e.g., HPLC monitoring over 24–72 hours).
- LogP : Determine partition coefficients to predict membrane permeability .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for structurally similar analogs?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethoxyphenyl vs. methoxyphenyl) and compare bioactivity profiles.
- Target engagement assays : Use SPR or ITC to measure binding kinetics and affinity differences (e.g., ’s interaction studies with kinases or receptors).
- Computational modeling : Perform molecular docking to identify steric or electronic clashes in binding pockets .
Q. What experimental designs are recommended to assess selectivity for dopamine receptors or other targets?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]spiperone for D₂/D₃ receptors) to quantify displacement.
- Functional assays : Measure cAMP accumulation or β-arrestin recruitment in cell lines expressing specific receptor subtypes .
- Off-target screening : Profile against panels of GPCRs, ion channels, or enzymes (e.g., CEREP BioPrint®) .
Q. How can researchers address discrepancies in reported cytotoxicity data for this compound?
- Dose-response standardization : Use consistent cell lines (e.g., HEK293 vs. HepG2) and exposure times.
- Mechanistic studies : Evaluate apoptosis markers (e.g., caspase-3 activation) or oxidative stress (e.g., ROS assays) to clarify toxicity pathways .
- Metabolic stability : Test in liver microsomes to rule out metabolite-mediated effects .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
Q. How can computational tools guide the design of selective analogs?
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors on the pyrazole ring) for target engagement.
- MD simulations : Predict conformational stability of ligand-receptor complexes over nanosecond timescales.
- QSAR models : Corrogate substituent electronegativity or steric bulk with activity data .
Methodological Challenges and Solutions
Q. What are best practices for resolving low yields in the final coupling step?
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time feedback.
- Design of experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading.
- Quality control : Establish strict acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
